molecular formula C22H32Cl2N2O4 B1675136 Lorglumide CAS No. 97964-56-2

Lorglumide

Cat. No. B1675136
CAS RN: 97964-56-2
M. Wt: 459.4 g/mol
InChI Key: IEKOTSCYBBDIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lorglumide (also known as CR-1409) is a drug that inhibits gastrointestinal motility and reduces gastric secretions . It acts as a cholecystokinin antagonist, with fairly high selectivity for the CCK A subtype . It has been suggested as a potential treatment for a variety of gastrointestinal problems including stomach ulcers, irritable bowel syndrome, dyspepsia, constipation, and pancreatitis, as well as some forms of cancer .


Molecular Structure Analysis

The molecular formula of Lorglumide is C22H32Cl2N2O4 . The structure does not specify stereochemistry and represents the mixture . The exact mass is 458.1739 and the molecular weight is 459.4 .


Physical And Chemical Properties Analysis

Lorglumide is a solid substance . It is soluble in water to 100 mM . The CAS Number is 1021868-76-7 .

Scientific Research Applications

Effects on Pancreatic Growth and Enzyme Composition

Lorglumide, a potent cholecystokinin (CCK) receptor blocker, has been studied for its impact on pancreatic growth and enzyme composition. Research by Takács et al. (1990) demonstrated that lorglumide significantly decreased pancreatic weight, content of soluble protein, trypsinogen, and chymotrypsinogen, indicating its inhibitory effect on both the trophic effects of exogenous CCK and the effects of endogenous CCK released by food (Takács et al., 1990).

Impact on Pancreatic Secretion and Growth

Another study by Scarpignato et al. (1989) found that lorglumide effectively antagonized pancreatic secretion and growth induced by caerulein and bombesin in rats, highlighting its selective antagonism of CCK-receptors in the pancreas (Scarpignato et al., 1989).

Role in Prostate Cancer Imaging

Lorglumide has shown promise in prostate cancer imaging due to its ability to bind specifically to the cholecystokinin-A receptor (CCKRA), highly expressed in PC3 prostate carcinoma cells. Sturzu et al. (2012) demonstrated that lorglumide conjugates could preferentially target and stain PC3 cells, offering potential as prostate-cancer-specific markers (Sturzu et al., 2012).

Effects on Gastric Acid Secretion

Research by van de Brug et al. (1990) showed that lorglumide could almost abolish gastric acid secretion stimulated by gastrin in rats, indicating its potential role in modulating gastric acid secretion mechanisms (van de Brug et al., 1990).

Pharmacokinetic Studies

Lorglumide has also been the subject of pharmacokinetic studies to understand its behavior in biological systems. Sharma et al. (2012) developed and validated a sensitive assay method for estimating lorglumide in mouse plasma, facilitating the study of its pharmacokinetics and aiding in the development of lorglumide-based treatments (Sharma et al., 2012).

Future Directions

While Lorglumide has been suggested as a potential treatment for a variety of gastrointestinal problems and some forms of cancer, animal and human testing has produced inconsistent results . Therefore, more research is needed to establish a clear therapeutic role for Lorglumide.

properties

IUPAC Name

4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKOTSCYBBDIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046961
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorglumide

CAS RN

97964-56-2
Record name Lorglumide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97964-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorglumide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorglumide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORGLUMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lorglumide
Reactant of Route 2
Lorglumide
Reactant of Route 3
Reactant of Route 3
Lorglumide
Reactant of Route 4
Lorglumide
Reactant of Route 5
Lorglumide
Reactant of Route 6
Lorglumide

Citations

For This Compound
1,300
Citations
M D'amato, IF Stamford, A Bennett - British journal of pharmacology, 1991 - ncbi.nlm.nih.gov
Three recently described non-peptide cholecystokinin (CCK) antagonists (devazepide, lorglumide, loxiglumide) have been studied for their antagonism of the contraction to …
Number of citations: 22 www.ncbi.nlm.nih.gov
C Seva, JL Scemama, MJ Bastié, L Pradayrol… - Cancer research, 1990 - AACR
Many reports emphasized the role of gastrin as growth factor on normal gastrointestinal mucosa and pancreas. In the present study, we analyzed the proliferative effects of …
Number of citations: 71 aacrjournals.org
FJ Van de Brug, J Jansen, IJ Kuijpers, C Lamers - Life sciences, 1990 - Elsevier
… cholecystokinin-receptor antagonist lorglumide. Furthermore, lorglumide also inhibited intragastric … When compared to peptone stimulation with a saline background infusion, lorglumide …
Number of citations: 6 www.sciencedirect.com
F Makovec, M Bani, R Cereda, R Chisté… - Arzneimittel …, 1987 - europepmc.org
… In vivo lorglumide antagonizes the contraction of the gall … Lorglumide is therefore a useful pharmacological tool to … also after oral administration, lorglumide is a candidate for diagnostic …
Number of citations: 81 europepmc.org
A Sturzu, S Sheikh, U Klose, H Echner… - European journal of …, 2012 - Elsevier
… An intermediate conjugate containing only lorglumide and a … Uptake, specificity and detection sensitivity of both lorglumide … While the conjugate containing only lorglumide and …
Number of citations: 3 www.sciencedirect.com
C Scarpignato, G Varga, I Dobronyi… - British journal of …, 1989 - Wiley Online Library
… On the contrary, when lorglumide was given together with … These results have demonstrated the ability of lorglumide to … and growth,suggesting that lorglumide is a potent and selective …
Number of citations: 41 bpspubs.onlinelibrary.wiley.com
A Van der Bent, AGS Blommaert… - Journal of medicinal …, 1992 - ACS Publications
… -dichlorobenzamide residue of lorglumide overlaps with the … lorglumide penetrates the space occupied by the benzo ring of L-364,718. Fit B is characterized by the overlap of lorglumide …
Number of citations: 33 pubs.acs.org
SA Watson, DL Morris, LG Durrant, JF Robertson… - European Journal of …, 1992 - Elsevier
… ; proglumide and lorglumide (CR1409) and the somatostatin … This indicates that lorglumide was able lo compete for GR … In summary, both octreotide and the lorglumide can inhibit GI …
Number of citations: 41 www.sciencedirect.com
DE Kellstein, DD Price, DJ Mayer - Brain research, 1991 - Elsevier
Extracellular single unit recordings were made from dorsal horn nociceptive neurons of intact, urethane-anesthetized rats during controlled electrical stimulation of the hind paw. Neither …
Number of citations: 49 www.sciencedirect.com
LA Bishop, VP Gerskowitch, RA Hull… - British journal of …, 1992 - ncbi.nlm.nih.gov
… ) and glutamic acid (lorglumide and loxiglumide) have been … Devazepide, lorglumide and loxiglumide behaved as simple … and combinations of devazepide/lorglumide and devazepide/…
Number of citations: 29 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.